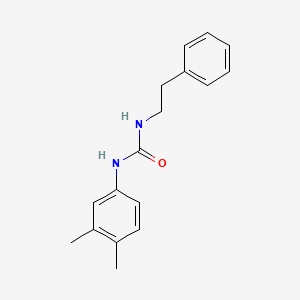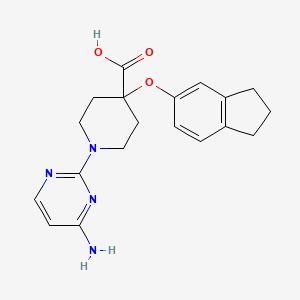![molecular formula C19H17N3O2S B5291196 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide](/img/structure/B5291196.png)
2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide, also known as compound 1, is a synthetic compound that has potential therapeutic applications in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Mécanisme D'action
The mechanism of action of 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In inflammation research, this compound 1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. In neurological disorder research, this compound 1 has been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer research, this compound 1 has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation research, this compound 1 has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, this compound 1 has been shown to reduce oxidative stress, inflammation, and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 in lab experiments is its high potency and specificity. Compound 1 has been shown to have a low toxicity profile and can be used at low concentrations. However, one limitation of using this compound 1 in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for scientific research on 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1. In cancer research, future studies could focus on the development of combination therapies using this compound 1 and other anticancer agents. In inflammation research, future studies could focus on the development of novel formulations of this compound 1 to improve its solubility and bioavailability. In neurological disorder research, future studies could focus on the development of novel drug delivery systems to target this compound 1 to the brain.
Conclusion
This compound, or this compound 1, is a synthetic this compound with potential therapeutic applications in various diseases. This this compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research. Compound 1 has shown promising results in cancer, inflammation, and neurological disorder research, and further studies are needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
Compound 1 can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-naphthylamine with ethyl chloroacetate to form 2-(2-naphthylamino)-2-oxoethyl acetate. This intermediate is then reacted with thioacetic acid to form 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}acetate. Finally, this intermediate is reacted with 2-pyridinecarboxylic acid to form 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound 1 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, this compound 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-naphthalen-2-yl-2-[2-oxo-2-(pyridin-2-ylamino)ethyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(12-25-13-19(24)22-17-7-3-4-10-20-17)21-16-9-8-14-5-1-2-6-15(14)11-16/h1-11H,12-13H2,(H,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCUJYBUWDFUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)
![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)


![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)
![1-[3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5291181.png)
![N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291184.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5291199.png)
![4-{4-[(2-bromobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5291200.png)
![4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5291212.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5291213.png)
![N-allyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5291219.png)
